Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 3. Key structural features include:
- Position 5: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
- Position 4: A methyl carboxylate ester, enhancing solubility and enabling further derivatization.
- Position 2: A carbamoyl group linked to a 3,5-dimethyl-4-isoxazolyl moiety, which may influence hydrogen bonding and biological interactions.
Properties
Molecular Formula |
C17H14ClN3O4S |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
methyl 5-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H14ClN3O4S/c1-8-12(9(2)25-21-8)15(22)20-17-19-13(16(23)24-3)14(26-17)10-6-4-5-7-11(10)18/h4-7H,1-3H3,(H,19,20,22) |
InChI Key |
NWLAHOWPXTWQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis with α-Bromoketone Derivatives
Reagents :
-
2-Chlorophenylglyoxalic acid methyl ester (α-ketoester)
-
Thiourea or substituted thioamide
Conditions :
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (80–100°C)
-
Time: 4–6 hours
Mechanism :
The α-ketoester reacts with thiourea via cyclocondensation to form the thiazole ring. The 2-chlorophenyl group is introduced via the α-ketoester precursor, while the methyl ester at position 4 originates from the ester group of the glyoxalic acid derivative.
Yield : 65–78% (dependent on purity of α-ketoester).
Key Optimization :
Bromination-Cyclocondensation Strategy
Reagents :
-
4-Aminoacetophenone derivative
-
Bromine (Br₂) in acetic acid
Procedure :
-
Bromination of 4-aminoacetophenone yields α-bromoacyl intermediate.
-
Cyclocondensation with thiourea in acetic acid at 60°C forms the 2-aminothiazole core.
Advantages :
Preparation of 3,5-Dimethyl-4-Isoxazolecarbonyl Chloride
The isoxazole carbonyl chloride is synthesized via two methods:
Cyclization of Diketone with Hydroxylamine
Reagents :
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride
Conditions :
-
Solvent: Ethanol/water (1:1)
-
pH: 5–6 (adjusted with NaOH)
-
Temperature: 60°C, 3 hours
Product : 3,5-Dimethylisoxazole.
Oxidation to Carboxylic Acid :
Carbonyl Chloride Formation Using Bis(Trichloromethyl) Carbonate
Reagents :
-
3,5-Dimethyl-4-isoxazolecarboxylic acid
-
Bis(trichloromethyl) carbonate (triphosgene)
Conditions :
-
Solvent: Orthodichlorobenzene or tetrahydrofuran
-
Catalyst: Tetrabutyl urea (0.01 mol%)
Yield : 96% (purity >99% by HPLC).
Safety Note :
Triphosgene is less volatile and safer than phosgene or thionyl chloride.
Acylation of 2-Aminothiazole with Isoxazole Carbonyl Chloride
Reagents :
-
5-(2-Chlorophenyl)-2-amino-1,3-thiazole-4-carboxylic acid
-
3,5-Dimethyl-4-isoxazolecarbonyl chloride
Conditions :
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Base: Pyridine or triethylamine (neutralizes HCl byproduct)
-
Temperature: 0–5°C (prevents side reactions)
-
Time: 2–4 hours
Characterization Data :
-
¹H NMR : δ 8.71 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 2.73 (s, 3H, CH₃-thiazole), 2.5 (s, 6H, CH₃-isoxazole).
Esterification of Carboxylic Acid to Methyl Ester
Reagents :
-
5-(2-Chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylic acid
-
Methanol, sulfuric acid (catalyst)
Conditions :
-
Solvent: Excess methanol
-
Temperature: Reflux (65°C), 6 hours
Alternate Method :
Critical Analysis of Methodologies
Comparative Efficiency of Thiazole Synthesis Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Hantzsch Synthesis | 65–78 | 95–98 | Moderate |
| Bromination-Cyclization | 70–85 | 98–99 | High |
The bromination route is favored for industrial applications due to higher yields and reduced byproducts.
Challenges and Optimization Strategies
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Exploring its use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with other thiazole and heterocyclic derivatives, but its substituent profile distinguishes it:
Physicochemical Properties
- Chlorophenyl-substituted compounds (e.g., Amlodipine) typically have moderate melting points, influenced by aromatic stacking .
Synthetic Yields :
Crystallographic and Spectroscopic Data
- Crystallography : Isostructural compounds in adopt triclinic (P 1) symmetry with planar conformations, except for perpendicular fluorophenyl groups . The target compound’s structure could be resolved using SHELX programs () .
- Spectroscopy : IR and NMR data for analogs () highlight characteristic peaks for carbonyl (1700–1650 cm⁻¹) and aromatic C–H (3100–3000 cm⁻¹) groups .
Q & A
(Basic) What are the key synthetic pathways for Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves a multi-step approach:
Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux in ethanol or DMF to form the 2-amino-thiazole intermediate. Yields (~60–70%) depend on temperature control and solvent polarity .
Isoxazole Carboxylate Preparation : Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid via cyclization of hydroxylamine derivatives with diketones, followed by esterification to the methyl ester (melting point: 56–58°C) .
Amide Coupling : Activation of the isoxazole carboxylate using carbodiimides (e.g., DCC) and coupling with the 2-amino-thiazole intermediate in anhydrous DMF. Reaction time (4–6 hours) and stoichiometric ratios are critical to minimize by-products .
(Basic) Which spectroscopic methods are most effective for structural characterization of this compound, and what key features should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : Identify substituents on the thiazole and isoxazole rings (e.g., aromatic protons at δ 7.2–8.0 ppm for the 2-chlorophenyl group, methyl groups at δ 2.1–2.5 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O ester at ~1720 cm⁻¹, amide C=O at ~1660 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 394.05 for C₁₇H₁₄ClN₃O₃S) .
(Advanced) How can researchers resolve contradictions in biological activity data across different assay systems for this compound?
Discrepancies often arise from assay-specific variables:
- Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) or surfactants to improve compound dispersion in aqueous media .
- Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates and adjust dosing protocols .
- Target Selectivity : Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate mechanism of action .
(Advanced) What computational strategies are recommended to predict the binding mode of this compound with potential enzymatic targets?
Molecular Docking : Use software like AutoDock Vina to model interactions with conserved active-site residues (e.g., ATP-binding pockets in kinases) .
MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes and identify key hydrogen bonds or hydrophobic interactions .
QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl on phenyl vs. methyl on isoxazole) with bioactivity data to guide structural optimization .
(Basic) What are the known stability profiles and recommended storage conditions for this compound?
- Stability : Susceptible to hydrolysis of the ester and amide groups under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen .
- Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free carboxylic acid) over time .
(Advanced) How do structural modifications to the thiazole and isoxazole rings impact physicochemical properties and bioactivity?
(Basic) What biological targets are associated with structurally analogous thiazole-isoxazole hybrids?
- Kinase Inhibitors : Thiazole derivatives inhibit MAPK or CDK enzymes via ATP-competitive binding .
- Antimicrobial Agents : Isoxazole-carboxamide hybrids disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
- Anticancer Agents : Chlorophenyl-thiazoles induce apoptosis in HeLa cells via caspase-3 activation .
(Advanced) What strategies optimize the regioselectivity of the thiazole ring substitution during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
